molecular formula C17H17ClN6O4S B4599899 4-chloro-1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide

4-chloro-1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4599899
M. Wt: 436.9 g/mol
InChI Key: XGQUSCJKARGUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H17ClN6O4S and its molecular weight is 436.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.0720519 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized novel pyrazolopyrimidines derivatives to investigate their potential as anticancer and anti-5-lipoxygenase agents. These compounds were evaluated for cytotoxic activities against specific cancer cell lines (HCT-116 and MCF-7) and their ability to inhibit 5-lipoxygenase, a key enzyme involved in inflammation and cancer. The studies have highlighted the structure-activity relationships (SAR), providing insights into the design of more effective compounds (Rahmouni et al., 2016).

Spectral Characterization and Novel Derivatives Synthesis

Another research focus has been on the spectral characterization and synthesis of novel thienopyrazole derivatives. These efforts aim to expand the chemical diversity and potential utility of such compounds in various biological applications. The detailed spectral analyses, including FT-IR, 1H-NMR, and mass spectroscopy, support the identification of these new compounds (Ahmed et al., 2018).

Antimicrobial and Antibacterial Applications

Research has also been conducted on synthesizing and evaluating novel heterocyclic compounds containing a sulfonamido moiety for their potential as antibacterial agents. This work explores the reactivity of precursors with various active methylene compounds to produce derivatives with promising antibacterial activity. Such compounds could contribute to the development of new antimicrobial agents to combat resistant bacterial strains (Azab et al., 2013).

Environmental Degradation Studies

Finally, the degradation of chlorimuron-ethyl, a herbicide structurally related to the compound of interest, has been studied, revealing the role of microbial transformation in its environmental degradation. Aspergillus niger, a fungus, was found capable of degrading chlorimuron-ethyl, suggesting potential bioremediation approaches for the removal of such compounds from the environment (Sharma et al., 2012).

Properties

IUPAC Name

4-chloro-1-ethyl-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O4S/c1-3-24-9-13(18)16(22-24)17(25)21-11-4-6-12(7-5-11)29(26,27)23-14-8-15(28-2)20-10-19-14/h4-10H,3H2,1-2H3,(H,21,25)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQUSCJKARGUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide
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4-chloro-1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide
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4-chloro-1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide
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4-chloro-1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide
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4-chloro-1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide
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4-chloro-1-ethyl-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.